molecular formula C29H28N6O4 B8464130 tert-Butyl (3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate

tert-Butyl (3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate

Cat. No.: B8464130
M. Wt: 524.6 g/mol
InChI Key: YPKGCFLEIDQPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate is a useful research compound. Its molecular formula is C29H28N6O4 and its molecular weight is 524.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H28N6O4

Molecular Weight

524.6 g/mol

IUPAC Name

tert-butyl N-[3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]phenyl]-N-methylcarbamate

InChI

InChI=1S/C29H28N6O4/c1-29(2,3)39-28(37)33(4)20-9-8-10-21(17-20)35-26-24(25(30)31-18-32-26)34(27(35)36)19-13-15-23(16-14-19)38-22-11-6-5-7-12-22/h5-18H,1-4H3,(H2,30,31,32)

InChI Key

YPKGCFLEIDQPTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl(methyl)carbamate (24) (600 mg, 1.68 mmol) and 4 A MS (800 mg) in dry DMF (10 mL) were added 4-phenoxyphenylboronic acid (1.08 g, 5.06 mmol), Cu(OAc)2 (307 mg, 1.68 mmol) and pyridine (1 mL). The reaction mixture was heated to 37° C. overnight under O2 atmosphere, and filtered through a Celite pad. The filtrate was diluted with water (30 mL), extracted with EtOAc (10 mL×3). The combined organic layer was washed with water and brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography (silica gel, 0 to 5% methanol in methylene chloride) to give tert-butyl 3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl(methyl)carbamate as a light yellow solid (31) (450 mg, 51%). LC-MS (ESI): m/z (M+1) 525.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
307 mg
Type
catalyst
Reaction Step Two
Yield
51%

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